Bienvenue dans la boutique en ligne BenchChem!

3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Drug Design CNS Drug Discovery Physicochemical Profile

3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione (CAS: 313378-52-8) is a synthetic pyrrolidine-2,5-dione (succinimide) derivative. It features a 4-benzylpiperazine moiety at the 3-position of the heterocyclic core and a 4-fluorophenyl substituent on the imide nitrogen.

Molecular Formula C21H22FN3O2
Molecular Weight 367.4 g/mol
Cat. No. B5142103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Molecular FormulaC21H22FN3O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H22FN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2
InChIKeySUNYYXXWHRRHFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | Pharmacological Profile and Key Differentiators for Research Procurement


3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione (CAS: 313378-52-8) is a synthetic pyrrolidine-2,5-dione (succinimide) derivative. It features a 4-benzylpiperazine moiety at the 3-position of the heterocyclic core and a 4-fluorophenyl substituent on the imide nitrogen [1]. This structural configuration places it within a class of compounds extensively investigated for central nervous system (CNS) activity, particularly anticonvulsant effects, while the specific combination of substituents confers distinct physicochemical properties, including a calculated XLogP3 of 2.3, which moderates its lipophilicity profile [2]. Although potency data are sparse, the compound has been evaluated in high-throughput screening formats, including assays for triacylglycerol accumulation in algae and huntingtin protein interaction, indicating its potential utility as a probe molecule in various biological contexts .

Why Generic Substitution Fails for 3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione: A Comparator-Based Procurement Guide


Within the pyrrolidine-2,5-dione scaffold, substitution at the imide nitrogen (position 1) and the C-3 position can drastically alter biological activity and target engagement due to changes in steric bulk, electronic effects, and hydrogen-bond acceptor capacity [1]. For instance, a simple positional isomer, 1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione (CAS 857494-26-9), swaps the aryl and benzyl groups, a modification that reorients key pharmacophoric elements and is known to shift anticonvulsant efficacy profiles . Furthermore, replacing the 4-fluorophenyl group with other substituents (e.g., 4-methoxyphenyl or 4-methylphenyl) alters the electron density on the imide ring and influences the molecule's logP, directly impacting blood-brain barrier penetration and off-target binding [2]. Given that in-class anticonvulsant SAR studies report ED50 values varying from 14.90 mg/kg to over 130 mg/kg based on subtle N-substitution changes, generic selection without a specific evidence-based rationale carries a high risk of project failure [3].

Quantitative Evidence Guide: Benchmarks for 3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione vs. Closest Analogs


Lipophilic Ligand Efficiency: Optimized XLogP3 for CNS Multiparameter Scoring vs. Reference Anticonvulsants

In CNS drug discovery, optimal lipophilicity is critical for balancing passive permeability with metabolic stability and toxicity. The target compound's computed XLogP3 of 2.3 falls within the ideal range for oral CNS drugs (typically XLogP 1–4), contrasting favorably with reference anticonvulsant ethosuximide (XLogP3: ~0.4), which requires higher doses, and the highly lipophilic 3-(2-trifluoromethylphenyl) analogs (calculated XLogP3 > 3.5), which often exhibit greater neurotoxicity [1]. This moderate lipophilicity profile supports its differentiation as a balanced scaffold for further optimization.

Drug Design CNS Drug Discovery Physicochemical Profile

Hydrogen Bond Acceptor (HBA) Capacity: Increased Solubility Potential vs. 3-Phenyl-pyrrolidine-2,5-dione Core

The target molecule possesses 5 hydrogen bond acceptor (HBA) sites, compared to only 3 for the unsubstituted 3-phenyl-pyrrolidine-2,5-dione core, due to the additional nitrogen atoms within the benzylpiperazine moiety [1]. In structure-activity relationship (SAR) studies of related pyrrolidine-2,5-diones, an increase in HBA count has been correlated with improved aqueous solubility, a key factor for in vivo formulation and oral bioavailability [2]. The specific arrangement of these acceptors in the benzylpiperazine group is known to facilitate water interaction without drastically increasing molecular weight (MW: 367.4 g/mol).

Pharmacokinetics Solubility Molecular Design

5-Lipoxygenase (5-LOX) Selectivity: A Defined Negative Selectivity Profile vs. Broad-Spectrum Anti-Inflammatory Agents

In a ChEMBL-deposited assay, 3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and exhibited no significant activity (NS) [1]. This contrasts with many pyrrolidine-dione hybrids, such as pyrazoline-substituted analogs, which demonstrate significant anti-inflammatory activity via cyclooxygenase/lipoxygenase inhibition [2]. The confirmed lack of 5-LOX inhibition defines a clean selectivity profile that is advantageous for projects where 5-LOX-mediated effects are undesirable confounding factors.

Target Selectivity Off-Target Screening Inflammation

Topological Polar Surface Area (TPSA): A Predictor of Oral Bioavailability within the Class

The topological polar surface area (TPSA) is a strong predictor of a compound's oral absorption. The target compound has a calculated TPSA of 43.9 Ų, which falls under the 140 Ų threshold required for good intestinal absorption, and is close to the 60 Ų threshold optimal for brain penetration [1]. This metric predicts superior membrane permeation compared to more polar analogs, such as the methoxy-substituted derivative 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, which would exhibit a higher TPSA due to the methoxy oxygen, potentially limiting passive CNS diffusion .

Drug-Likeness ADME Predictions Oral Bioavailability

High-Value Application Scenarios for 3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione Based on Quantitative Evidence


CNS Drug Discovery: A Balanced Scaffold for Lead Optimization Campaigns

The compound's intermediate XLogP3 of 2.3 is a key differentiator for CNS drug discovery teams. Unlike overly lipophilic anticonvulsants that carry high neurotoxicity risks (e.g., trifluoromethyl analogs with XLogP3 > 3.5), this scaffold provides a balanced starting point. Procurement of this compound allows medicinal chemists to systematically explore the SAR around a core that already sits within the optimal CNS physicochemical space, potentially accelerating the hit-to-lead phase [1].

In Vivo Efficacy Models Requiring Low Formulation Burden

With a molecular weight of 367.4 g/mol and 5 hydrogen bond acceptors, the compound possesses physical-chemical properties that predict better aqueous solubility than simpler pyrrolidine-2,5-dione cores. This makes it a superior candidate for in vivo pharmacology studies where complex co-solvents (e.g., high DMSO concentrations) are undesirable and can confound behavioral readouts. Researchers prioritizing robust in vivo models, such as the maximal electroshock (MES) test, benefit from its predicted easier formulation [2].

Mechanistic Probe for Peripheral vs. Central Target Engagement Studies

The documented lack of 5-LOX inhibition at 100 µM provides a built-in selectivity filter. For researchers investigating CNS mechanisms where inflammation (and specifically leukotriene signaling) represents a confounding pathway, this compound serves as a cleaner chemical probe compared to multi-target hybrid molecules that inhibit both voltage-gated ion channels and inflammatory enzymes. Its use can reduce false-positive results in behavioral assays linked to neuroinflammation [3].

Procurement for Building a Differential Selectivity Panel

For screening facilities constructing a chemical library aimed at establishing structure-selectivity relationships among pyrrolidine-2,5-diones, this compound is a critical comparator. Its specific 4-fluorophenyl/benzylpiperazine substitution pattern, which yields a unique combination of moderate lipophilicity, specific TPSA, and confirmed clean profile against 5-LOX, fills a specific chemical space. Including it in a panel alongside its positional isomer or 4-methyl analog enables high-resolution SAR analysis that guides the selection of backup or second-generation candidates [1].

Quote Request

Request a Quote for 3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.